molecular formula C27H26O5 B15031859 Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B15031859
M. Wt: 430.5 g/mol
InChI Key: OGCHBCYDIPGZHW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran-based small molecule with a molecular formula of C27H26O5 and a molecular weight of 430.5 g/mol . The compound features a benzofuran core substituted at positions 2 and 5:

  • Position 2: A 4-methoxyphenyl group, introducing electron-donating methoxy substituents.
  • Position 5: A (2,5-dimethylphenyl)methoxy group, contributing steric bulk and lipophilicity.
  • Position 3: An ethyl ester, enhancing solubility in organic solvents.

Properties

Molecular Formula

C27H26O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H26O5/c1-5-30-27(28)25-23-15-22(31-16-20-14-17(2)6-7-18(20)3)12-13-24(23)32-26(25)19-8-10-21(29-4)11-9-19/h6-15H,5,16H2,1-4H3

InChI Key

OGCHBCYDIPGZHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can replace one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying biological activity and potential therapeutic effects.

    Medicine: Due to its potential biological activities, it is investigated for its role in drug development. Researchers explore its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Position 2 Substituent Position 5 Substituent Key Features Reference
Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (ID: 4554-5218) C27H26O5 430.5 4-Methoxyphenyl (2,5-Dimethylphenyl)methoxy High lipophilicity, dual methoxy groups
Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (ID: 4356-0596) C26H24O4 400.47 Phenyl (2,5-Dimethylphenyl)methoxy Lacks 4-methoxy group; reduced polarity
Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate C24H28O4 380.48 tert-Butyl (2,5-Dimethylphenyl)methoxy Bulkier substituent at position 2
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate C26H24O5 428.47 4-Methoxyphenyl (2-Methylphenyl)methoxy Reduced steric hindrance at position 5
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate C22H25NO6S 431.50 Propyl Sulfonamide-linked 4-ethoxyphenyl Sulfur-containing polar group

Key Observations

Position 2 Modifications
  • The tert-butyl group () introduces significant steric hindrance, which may reduce metabolic degradation but limit solubility .
Position 5 Modifications
  • The (2,5-dimethylphenyl)methoxy group (target compound) provides greater lipophilicity compared to the (2-methylphenyl)methoxy group (), affecting membrane permeability .
  • Compounds with sulfonamide or hydrazine substituents (e.g., ) exhibit polar functional groups that may influence solubility and hydrogen-bonding capacity .
Molecular Weight Trends
  • The target compound (430.5 g/mol ) is heavier than analogues with simpler substituents (e.g., 380.48 g/mol for ), reflecting the additive effects of methoxy and dimethyl groups .

Functional Implications

  • Lipophilicity : The (2,5-dimethylphenyl)methoxy group increases logP values, favoring blood-brain barrier penetration but complicating aqueous solubility .
  • Electronic Effects : Methoxy groups at position 2 and 5 enhance electron resonance, stabilizing the benzofuran core and altering reactivity in synthetic modifications .

Biological Activity

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a benzene ring fused to a furan ring. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C23H25O4
Molecular Weight: 373.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play crucial roles in signal transduction and are involved in numerous physiological processes.

Key Mechanisms:

  • Receptor Binding: The compound exhibits binding affinity towards specific GPCRs, potentially modulating their activity.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

Antioxidant Activity

Studies indicate that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting against various diseases linked to oxidative damage.

Anti-inflammatory Effects

In vitro studies have shown that it can reduce inflammatory markers, suggesting a potential application in treating inflammatory diseases.

Anticancer Properties

Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated significant antioxidant capacity in cellular models, reducing reactive oxygen species (ROS) levels.
Showed anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro.
Induced apoptosis in breast cancer cell lines through caspase activation pathways.

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